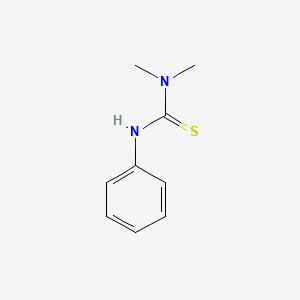

1,1-Dimetil-3-feniltiourea

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds similar to 1,1-Dimethyl-3-phenylthiourea, often involves the reaction of amines with thiocarbonyl compounds. A related compound, 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea, was synthesized and its crystal structure was studied, indicating the versatility of thiourea synthesis methods (Yq Yin et al., 2012).

Molecular Structure Analysis

Thiourea derivatives often exhibit interesting molecular structures due to the presence of hydrogen bonding and other non-covalent interactions. For example, the study of a similar compound, 1-benzyl-3-furoyl-1-phenylthiourea, revealed a U-shape conformation influenced by intramolecular N–H⋯OC hydrogen bonding (M. E. D. Lestard et al., 2015).

Chemical Reactions and Properties

Thioureas participate in various chemical reactions, owing to the reactivity of the thiocarbonyl group and the nitrogen atoms. For instance, the copper(I)-catalyzed tandem transformation involving C-S coupling/C-H functionalization was used to synthesize 2-(phenylthio)phenols from simple phenols and aromatic halides, demonstrating the reactivity of thiourea derivatives in coupling reactions (Runsheng Xu et al., 2010).

Aplicaciones Científicas De Investigación

Aplicaciones Antibacterianas

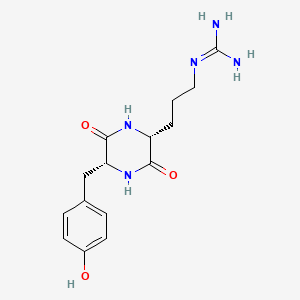

1,1-Dimetil-3-feniltiourea ha sido estudiada por sus potenciales propiedades antibacterianas. La investigación indica que los derivados de tiourea pueden inhibir el crecimiento de varias cepas bacterianas. El mecanismo de este compuesto involucra la interferencia con la síntesis de la pared celular bacteriana o la función de las proteínas, lo que lo convierte en un candidato para el desarrollo de nuevos agentes antibacterianos {svg_1}.

Propiedades Antioxidantes

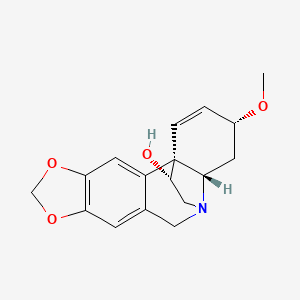

La capacidad antioxidante de los derivados de tiourea es otra área de interés. Estos compuestos pueden neutralizar los radicales libres, que son subproductos dañinos del metabolismo celular que pueden causar estrés oxidativo y daño a las células. Al mitigar estos efectos, this compound podría ser útil para prevenir o tratar enfermedades asociadas con el estrés oxidativo {svg_2}.

Actividad Anticancerígena

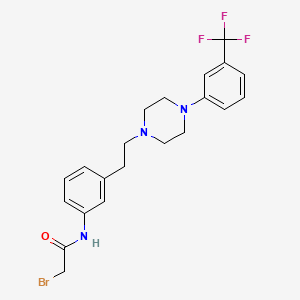

Los derivados de tiourea, incluyendo this compound, han mostrado promesa en la investigación del cáncer. Pueden funcionar induciendo apoptosis en las células cancerosas, inhibiendo el crecimiento tumoral o sensibilizando las células cancerosas a la quimioterapia. La efectividad del compuesto contra varias líneas celulares de cáncer está siendo explorada, lo que podría llevar a nuevas opciones terapéuticas para el tratamiento del cáncer {svg_3}.

Uso Antiinflamatorio

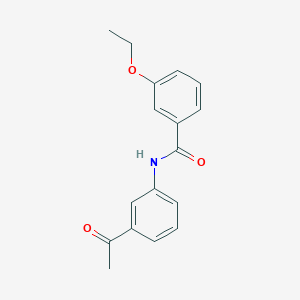

El potencial antiinflamatorio de this compound es otra aplicación significativa. Puede reducir la inflamación modulando la respuesta inmune del cuerpo o inhibiendo la producción de citoquinas inflamatorias. Esta propiedad es beneficiosa para el tratamiento de enfermedades inflamatorias como la artritis o el asma {svg_4}.

Investigación Anti-Alzheimer

La investigación sobre los efectos de los derivados de tiourea en las enfermedades neurodegenerativas ha incluido la exploración de this compound para el tratamiento de la enfermedad de Alzheimer. El compuesto podría potencialmente inhibir las enzimas o las vías involucradas en la progresión de la enfermedad, ofreciendo una nueva vía para la investigación y el tratamiento del Alzheimer {svg_5}.

Potencial Antimalárico

Las propiedades antimaláricas de los derivados de tiourea también están siendo investigadas. This compound puede interferir con el ciclo de vida del parásito de la malaria, Plasmodium, lo que podría convertirlo en una herramienta valiosa en la lucha contra la malaria. Su efectividad en varias etapas del desarrollo del parásito es un foco clave de la investigación actual {svg_6}.

Propiedades

IUPAC Name |

1,1-dimethyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSFFZFOIIGLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220767 | |

| Record name | U 10157 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

705-62-4 | |

| Record name | U 10157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethyl-3-phenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | U 10157 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENTHIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4J0Y4LMF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical binding mode of 1,1-Dimethyl-3-phenylthiourea when forming complexes with metals?

A1: 1,1-Dimethyl-3-phenylthiourea (often denoted as dmptH in the papers) consistently acts as a neutral, monodentate ligand, coordinating to metal centers through its sulfur atom. This preference for sulfur binding is evidenced by infrared spectroscopy (FTIR) studies conducted on the complexes. [, , ]

Q2: Can you provide an example of a metal complex featuring 1,1-Dimethyl-3-phenylthiourea and describe its structure?

A2: Certainly, one example is the copper(I) complex, [Cu(PPh3)2(dmptH)Cl]. [] This complex showcases a distorted tetrahedral geometry around the copper(I) ion. The 1,1-Dimethyl-3-phenylthiourea ligand occupies one coordination site, binding through its sulfur atom, while two triphenylphosphine (PPh3) ligands and a chloride ion complete the copper's coordination sphere.

Q3: Do the research papers mention any specific applications for the metal complexes containing 1,1-Dimethyl-3-phenylthiourea ?

A3: The provided research primarily focuses on the synthesis, characterization, and structural elucidation of these metal complexes. While specific applications are not extensively discussed, understanding the coordination chemistry of 1,1-Dimethyl-3-phenylthiourea can lay the foundation for exploring its potential in areas such as catalysis or materials science. For example, similar thiourea-containing compounds have shown promise as ligands in asymmetric catalysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride (1:1)](/img/structure/B1195689.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-chloro-2-methyl-3-pyrazolecarboxamide](/img/structure/B1195694.png)

![5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester](/img/structure/B1195698.png)

![5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid](/img/structure/B1195700.png)

![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide](/img/structure/B1195701.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid ethyl ester](/img/structure/B1195702.png)